molecular formula C7H3BrF3N3 B2493189 2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1397287-53-4

2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2493189
CAS No.: 1397287-53-4
M. Wt: 266.021
InChI Key: GQBFBUYSNNELQX-UHFFFAOYSA-N
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Description

2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by a pyridine ring fused with a triazole ring. This compound contains a bromine atom and a trifluoromethyl group, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, also known as BTP, is a potent heterocyclic compound. It has been found to have exceptional properties in terms of molecular recognition and receptor binding

Biochemical Pathways

, it can be inferred that BTP may affect multiple biochemical pathways, leading to downstream effects on cellular functions.

Result of Action

, it can be inferred that BTP may alter the activity of its target enzymes, leading to changes in cellular processes.

Preparation Methods

2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be synthesized using several methods. One common method involves the reaction of 2,6-dibromo-3-nitropyridine with trifluoroacetic acid and triethylamine. Another approach is the microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides under specific conditions, such as 140°C in dry toluene . These methods demonstrate good functional group tolerance and yield the target compound efficiently.

Chemical Reactions Analysis

2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile, such as an amine or thiol, under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Condensation Reactions: These reactions involve the formation of new bonds between the triazole ring and other molecules, leading to the synthesis of more complex structures.

Common reagents used in these reactions include trifluoroacetic acid, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:

    Drug Design and Discovery: Its molecular recognition capabilities make it a promising candidate for developing new drugs, particularly as inhibitors for enzymes and receptors.

    Sensing and Detection Technologies: The compound’s unique structure allows it to be used in the development of sensors for detecting various analytes.

    Organic Electronics and Photocatalysis: It can be utilized in the fabrication of organic electronic devices and as a photocatalyst in chemical reactions.

Comparison with Similar Compounds

2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds, such as:

    1,2,4-Triazolo[1,5-a]pyridine: This compound lacks the bromine and trifluoromethyl groups, resulting in different chemical properties and applications.

    1,2,4-Triazolo[4,3-a]pyrazine: This compound has a similar triazole ring but is fused with a pyrazine ring instead of a pyridine ring, leading to distinct biological activities.

    1,2,3-Triazolo[1,5-a]pyridine:

The presence of the bromine and trifluoromethyl groups in this compound makes it unique, enhancing its molecular recognition capabilities and broadening its range of applications.

Properties

IUPAC Name

2-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-6-12-5-3-4(7(9,10)11)1-2-14(5)13-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBFBUYSNNELQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)Br)C=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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